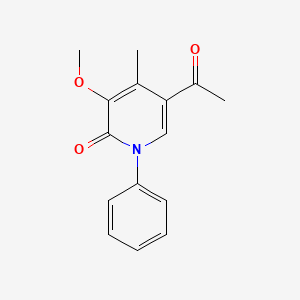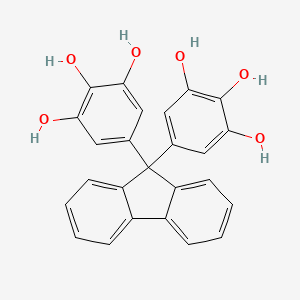![molecular formula C19H20O4 B14196284 3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) CAS No. 839716-61-9](/img/structure/B14196284.png)
3,3'-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is an organic compound characterized by the presence of two oxirane (epoxide) groups attached to a propane-2,2-diyl core, which is further connected to two phenylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) involves the interaction of its epoxide groups with various molecular targets. The epoxide rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules. This reactivity underlies its use in cross-linking and stabilization applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(propane-1,2-diol): Similar structure but with hydroxyl groups instead of epoxide rings.
4,4’-[Propane-2,2-diylbis(4,1-phenylene)]di(oxy)bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ester groups instead of epoxide rings.
Uniqueness
3,3’-[Propane-2,2-diyldi(4,1-phenylene)]di(oxiran-2-ol) is unique due to its dual epoxide functionality, which imparts high reactivity and versatility in chemical synthesis and industrial applications. Its ability to form stable cross-linked networks makes it particularly valuable in the production of advanced materials .
Eigenschaften
CAS-Nummer |
839716-61-9 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-[4-[2-[4-(3-hydroxyoxiran-2-yl)phenyl]propan-2-yl]phenyl]oxiran-2-ol |
InChI |
InChI=1S/C19H20O4/c1-19(2,13-7-3-11(4-8-13)15-17(20)22-15)14-9-5-12(6-10-14)16-18(21)23-16/h3-10,15-18,20-21H,1-2H3 |
InChI-Schlüssel |
NAXJDIFFRIWSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2C(O2)O)C3=CC=C(C=C3)C4C(O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


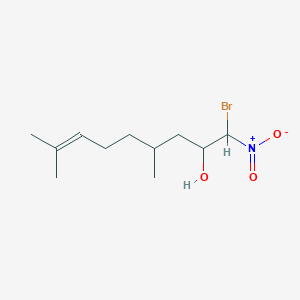

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
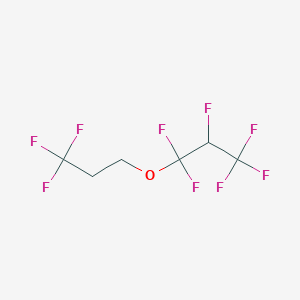
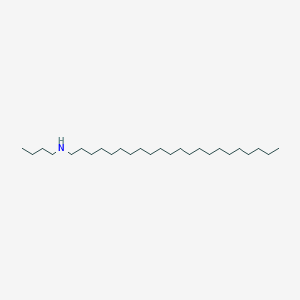

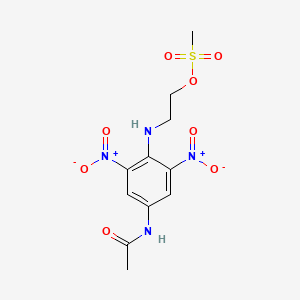
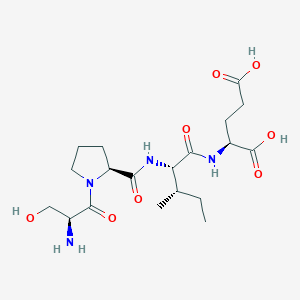
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
